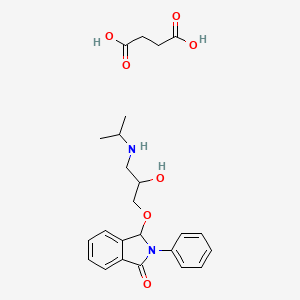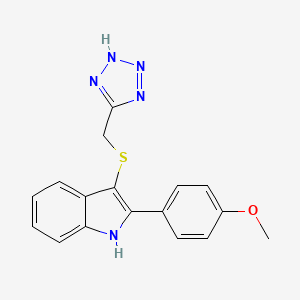
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a methoxyphenyl group and a tetrazolylmethylthio substituent.
Vorbereitungsmethoden
The synthesis of 1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- typically involves multi-step organic reactions. The process often starts with the preparation of the indole core, followed by the introduction of the methoxyphenyl group and the tetrazolylmethylthio substituent. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole core.
Substitution Reactions: The methoxyphenyl group can be introduced via electrophilic aromatic substitution.
Thioether Formation: The tetrazolylmethylthio group is typically introduced through nucleophilic substitution reactions involving thiols and alkyl halides.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, while the methoxyphenyl and tetrazolylmethylthio groups can enhance its binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other indole derivatives, such as:
1H-Indole, 2-phenyl-3-(methylthio)-: Lacks the methoxy group and tetrazole ring, resulting in different chemical properties and biological activities.
1H-Indole, 2-(4-hydroxyphenyl)-3-(methylthio)-: The hydroxy group can significantly alter its reactivity and interactions with biological targets.
1H-Indole, 2-(4-methoxyphenyl)-3-(methylthio)-: Similar structure but lacks the tetrazole ring, affecting its overall properties.
The uniqueness of 1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66355-01-9 |
|---|---|
Molekularformel |
C17H15N5OS |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C17H15N5OS/c1-23-12-8-6-11(7-9-12)16-17(24-10-15-19-21-22-20-15)13-4-2-3-5-14(13)18-16/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
InChI-Schlüssel |
ICFDLMBBOSYVGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC4=NNN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine](/img/structure/B13781581.png)
![Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt)](/img/structure/B13781586.png)
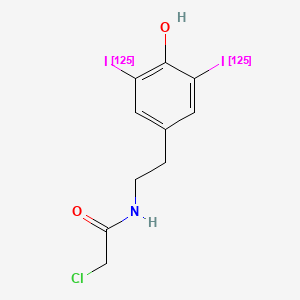

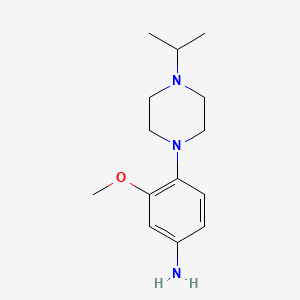
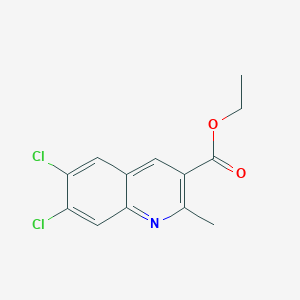
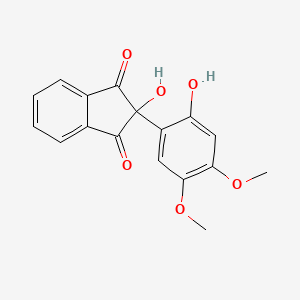

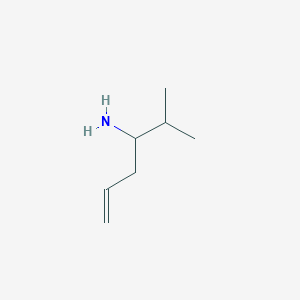
![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)

![N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide](/img/structure/B13781641.png)
